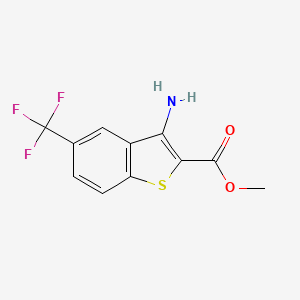

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

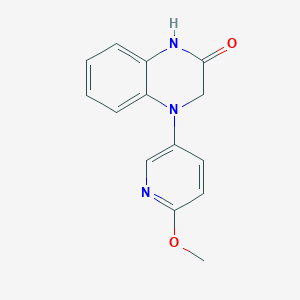

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C11H8F3NO2S . It is a derivative of benzothiophene, a naturally occurring heterocycle found in petroleum deposits . Benzothiophenes are important components of organic semiconductors due to their potential for elongated and highly delocalized electronic structures .

Synthesis Analysis

The synthesis of “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine . This reaction is carried out under microwave irradiation in DMSO at 130 °C, providing rapid access to 3-aminobenzo[b]thiophenes .Molecular Structure Analysis

The molecular weight of “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is 275.2469296 . The compound contains a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” can be used as a building block in medicinal chemistry . It has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .Physical And Chemical Properties Analysis

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is a colorless solid . Its melting point is 140–141 °C .科学的研究の応用

Kinase Inhibition for Cancer Therapy

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate: is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and metabolism. Overactive kinases are often associated with cancer, making them a significant target for anticancer drugs. This compound serves as a precursor in the development of inhibitors targeting the LIM kinase family, which is implicated in tumor cell metastasis .

Organic Semiconductor Components

Due to its potential for elongated and highly delocalized electronic structures, this compound is also valuable in the field of organic semiconductors. Organic semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Tubulin Polymerization Inhibitors

In medicinal chemistry, Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate is incorporated into molecules that inhibit tubulin polymerization. This process is essential for cell division, and its inhibition is a strategy to prevent the growth of cancer cells .

Acetyl-CoA Carboxylase Inhibitors

This compound is a building block in the synthesis of acetyl-CoA carboxylase inhibitors. These inhibitors have potential applications in treating metabolic disorders, as acetyl-CoA carboxylase plays a critical role in fatty acid metabolism .

Antidepressants and Estrogen Receptor Modulators

The benzothiophene moiety, present in this compound, is found in various antidepressants and estrogen receptor modulators. These applications leverage the compound’s ability to interact with biological targets, influencing mood regulation and hormonal balance .

Antifungal Agents

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate: is used in the synthesis of antifungal agents like Sertaconazole. Such agents act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

作用機序

Target of Action

The compound, Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate, is a derivative of 3-Amino-5-(trifluoromethyl)benzoic acid Similar compounds have shown promise in fragment-based drug discovery and in hit identification or lead development .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit certain kinases . This interaction can lead to changes in the activity of these kinases, potentially affecting various cellular processes.

Biochemical Pathways

Related compounds have been implicated in the inhibition of kinase targets, such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) . These kinases are involved in a variety of cellular processes, including cell growth and proliferation.

Result of Action

Similar compounds have been shown to disrupt actin polymerisation and thus prevent the metastatic potential of tumour cells where limk is over-expressed .

将来の方向性

Benzothiophenes and their derivatives, including “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate”, have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have enormous potential for further derivatization . Therefore, future research may focus on exploring these potentials and developing new drugs based on these compounds.

特性

IUPAC Name |

methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYZPBYHYGQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

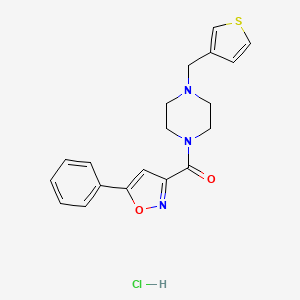

![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)

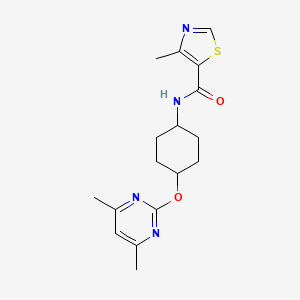

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

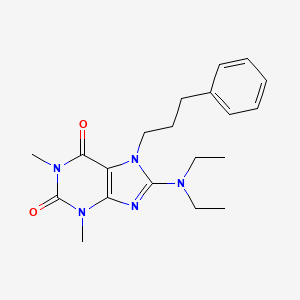

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)